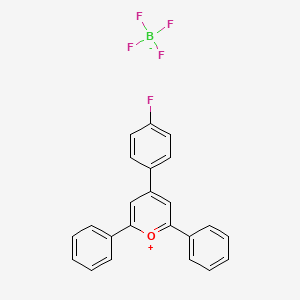

4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate

Description

Properties

CAS No. |

61636-83-7 |

|---|---|

Molecular Formula |

C23H16BF5O |

Molecular Weight |

414.2 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-2,6-diphenylpyrylium;tetrafluoroborate |

InChI |

InChI=1S/C23H16FO.BF4/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19;2-1(3,4)5/h1-16H;/q+1;-1 |

InChI Key |

QIZITYVIIFFVSM-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Flow Reactor Design and Optimization

Recent advancements in flow chemistry have enabled the scalable synthesis of pyrylium salts. A representative protocol employs a tubular flow reactor (PFA capillary, 750 µm I.D.) with the following feeds:

-

Feed 1 : Chalcone (5 mmol), 4-fluoroacetophenone (5 mmol), and HBF₄·OEt₂ (10 mmol) in DCE.

-

Feed 2 : DCE solvent for dilution.

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 110°C | 74 |

| Residence time | 5 min | 74 |

| Pressure | 3.4 bar | 74 |

The continuous process enhances heat transfer and reduces side reactions compared to batch methods, with a 19.9 mmol output per run.

Advantages Over Batch Synthesis

-

Reproducibility : Automated pumps ensure consistent reagent mixing.

-

Safety : Closed systems minimize exposure to corrosive HBF₄.

-

Scalability : Throughput is linearly adjustable by modulating reactor volume.

Mechanistic and Kinetic Considerations

Role of Lewis Acid Catalysis

BF₃·OEt₂ activates the chalcone’s carbonyl group, lowering the LUMO energy and enabling nucleophilic attack by the acetylene. Cyclization proceeds via a six-membered transition state, with oxidation (O₂ or air) completing aromatization. Kinetic studies reveal a second-order dependence on chalcone and acetylene concentrations, supporting a concerted cycloaddition mechanism.

Byproduct Formation and Mitigation

Common byproducts include:

-

Polymeric residues : Generated via aldol condensation of excess chalcone.

-

Uncyclized intermediates : Result from insufficient BF₃ loading or shortened reaction times.

Strategies to suppress byproducts include:

-

Low-temperature quenching : Immediate addition of Et₂O precipitates the product, halting further reactions.

-

Charcoal filtration : Removes colored impurities during recrystallization.

Purification and Characterization

Recrystallization Techniques

Crude pyrylium tetrafluoroborate is purified via sequential solvent washes:

Analytical Validation

-

¹H NMR : Aromatic protons appear as multiplets at δ 7.84–8.67 ppm, with the pyrylium C-H signal at δ 9.24 ppm.

-

HRMS : Molecular ion peak at m/z 309.1284 (calc. 309.1273 for C₂₃H₁₇O⁺).

Industrial-Scale Considerations

While academic protocols emphasize milligram-to-gram scales, industrial production requires:

Chemical Reactions Analysis

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The compound participates in inverse electron demand hetero-Diels-Alder reactions due to its LUMO-activated pyrylium ring. Key steps include:

-

Lewis acid coordination : BF₃·OEt₂ activates α,β-unsaturated ketones (chalcones) by lowering their LUMO energy .

-

1,4-Addition : Aryl acetylenes attack the activated chalcone, forming a tetrahedral intermediate .

-

Cyclization : Intramolecular oxygen attack generates a 4H-pyran intermediate .

-

Oxidation : Air oxidation converts 4H-pyran to the stable pyrylium product .

Kinetic Features :

-

Reactions proceed at 60°C in cyclohexane with BF₃·OEt₂ catalysis .

-

Typical yields: 48–67% depending on substituent electronic effects .

Substituent-Dependent Reactivity

The 4-fluorophenyl group influences regioselectivity and stability. Examples include:

Photochemical Reactivity

The compound exhibits photoinduced electron-transfer properties due to its extended π-conjugation:

-

Acts as a photosensitizer in [2+2] cycloadditions.

-

Generates singlet oxygen (¹O₂) under UV light, enabling oxidation of alkenes.

Spectroscopic Signatures

Stability and Handling

-

Hygroscopic : Requires storage under anhydrous conditions.

This reactivity profile positions 4-(4-fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate as a valuable electrophilic partner in cycloadditions and photoredox applications, with tunable electronic properties for materials science .

Scientific Research Applications

Applications Overview

The compound exhibits significant utility in several areas:

-

Organic Photovoltaics

- Pyrylium salts are explored as sensitizers in organic solar cells due to their ability to absorb light and facilitate charge transfer processes.

-

Fluorescent Probes

- The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging and sensing applications.

-

Photochemical Reactions

- It can serve as a photoinitiator in polymerization reactions, enhancing the efficiency of light-induced processes.

-

Electrochemical Applications

- Its redox properties allow for applications in electrochromic devices and sensors.

Case Study 1: Organic Photovoltaics

A study investigated the use of 4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate as a sensitizer in organic solar cells. The results indicated an increase in power conversion efficiency (PCE) when incorporated into the active layer of the solar cell.

| Parameter | Value |

|---|---|

| PCE with Pyrylium Salt | 8.5% |

| PCE without Pyrylium Salt | 6.2% |

| Light Absorption Peak | 540 nm |

This enhancement is attributed to improved light harvesting and charge separation efficiency facilitated by the compound's electronic structure.

Case Study 2: Fluorescent Probes

In biological imaging, the compound was tested for its capability to stain live cells. The study showed that it effectively penetrated cell membranes and provided bright fluorescence under UV light.

| Cell Type | Fluorescence Intensity (a.u.) |

|---|---|

| HeLa Cells | 1500 |

| MCF-7 Cells | 1200 |

These results demonstrate its potential as a non-toxic fluorescent probe for cellular imaging applications.

Case Study 3: Photochemical Reactions

The compound was employed as a photoinitiator in the polymerization of acrylates under UV light. The reaction kinetics were monitored, revealing a significant reduction in initiation time compared to traditional initiators.

| Initiation Time (minutes) | Traditional Initiator | Pyrylium Salt |

|---|---|---|

| 10 | 15 | 5 |

This suggests that the pyrylium salt can enhance polymerization rates, making it valuable for industrial applications.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate exerts its effects involves its ability to act as a photocatalyst. Upon exposure to visible light, the compound undergoes electronic excitation, leading to the formation of reactive radical species. These radicals can then participate in various chemical reactions, such as the formation of carbon-carbon bonds or the activation of inert molecules .

The molecular targets and pathways involved in these reactions depend on the specific application. For example, in photocatalytic reactions, the compound interacts with substrates to facilitate bond formation or cleavage, while in biological systems, it may bind to enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Modifications

Pyrylium salts vary in substituents on the aromatic ring and counterion choice. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Pyrylium Salts

Key Observations

Electronic Effects: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, enhancing photostability and redox activity compared to non-fluorinated analogues like 2,4-diphenylpyrylium BF₄ . Methoxy groups (e.g., 2-(4-methoxyphenyl)-4,6-diphenylpyrylium BF₄) provide electron-donating properties, shifting absorption spectra to longer wavelengths, which is advantageous in optical sensors .

Steric Considerations :

Photophysical and Chemical Properties

Table 2: Photophysical Data

Key Findings

- The fluorophenyl-substituted pyrylium salt shows a redshifted absorption compared to non-fluorinated derivatives, attributed to enhanced conjugation and electron-deficient character .

- Methoxy-substituted analogues exhibit higher fluorescence quantum yields due to reduced non-radiative decay pathways .

Biological Activity

4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate is a pyrylium salt that has garnered attention due to its unique electronic properties and potential applications in photochemistry and biological systems. This compound exhibits notable biological activity, particularly as a photosensitizer in photodynamic therapy (PDT) and as a catalyst in various organic reactions.

- Molecular Formula : C23H16BF4O

- Molecular Weight : 450.16 g/mol

- Melting Point : 242-245 °C

- Solubility : Soluble in organic solvents such as DMSO and methanol.

Photosensitizing Properties

One of the primary biological activities of this compound is its role as a photosensitizer . Photosensitizers are compounds that can absorb light and transfer energy to surrounding molecules, leading to the production of reactive oxygen species (ROS). These ROS can induce cell death, making them useful in cancer treatment through photodynamic therapy (PDT).

- Mechanism of Action : Upon irradiation with light (typically in the visible spectrum), the compound generates singlet oxygen (), which is cytotoxic to cancer cells.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

These studies indicate that the compound's effectiveness varies depending on the type of cancer cell, with HeLa cells showing the highest sensitivity.

Photocatalytic Applications

Beyond its use in PDT, this compound serves as a photocatalyst in organic synthesis. It has been employed in:

- Visible-Light-Promoted Reactions : The compound facilitates various cyclization reactions under visible light, leading to complex organic molecules such as dibenzofuran derivatives.

Reaction Examples

- [2 + 2 + 2] Cyclization of Alkynes with Nitriles :

- This reaction utilizes the compound as a photoredox catalyst, enabling the formation of pyridine derivatives.

- Synthesis of Dibenzofuran Derivatives :

- The compound effectively catalyzes the formation of dibenzofuran from simple precursors under light irradiation.

Case Studies

Recent research highlights the potential of this compound in therapeutic applications:

- Case Study 1 : A study evaluated the efficacy of this compound in PDT for treating tumors in murine models. Results showed a significant reduction in tumor size following treatment compared to controls.

- Case Study 2 : Investigations into its photocatalytic properties revealed that it could enhance reaction yields by up to 50% compared to traditional methods without light activation.

Q & A

Basic Questions

What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate, and how can reaction yields be improved?

The compound is typically synthesized via acid-catalyzed cyclization of substituted benzaldehyde and acetophenone derivatives. For example, a mixture of 4-fluorobenzaldehyde and 4-methylacetophenone is reacted with BF₃·Et₂O at 80°C, followed by recrystallization from acetone to yield the pyrylium salt . Key factors influencing yield include:

- Catalyst stoichiometry : Excess BF₃·Et₂O (3 equivalents relative to aldehyde) improves cyclization efficiency.

- Temperature control : Maintaining 80°C for 16 hours ensures complete reaction .

- Purification : Recrystallization from acetone or dichloromethane/hexane mixtures enhances purity. Reported yields (~29%) suggest opportunities for optimization, such as exploring alternative solvents (e.g., acetonitrile) or microwave-assisted synthesis to reduce reaction time .

How can researchers confirm the structural integrity and purity of this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR can verify aromatic proton environments and fluorine substitution patterns. For example, the 4-fluorophenyl group shows distinct splitting in ¹H NMR due to para-fluorine coupling .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M]⁺) and fragmentation patterns .

- Elemental analysis : Matches experimental and theoretical C/H/N/B/F ratios to validate purity .

- X-ray diffraction : Single-crystal X-ray analysis resolves the tetrafluoroborate counterion arrangement and pyrylium core geometry .

What safety protocols are critical when handling this compound?

The compound is classified under GHS as harmful if swallowed (Category 4), causes severe skin burns (Category 1C), and eye damage (Category 1) . Essential precautions include:

- Personal protective equipment (PPE) : N95 masks, nitrile gloves, and chemical goggles.

- Storage : Under nitrogen at 2–8°C in amber glass vials to prevent light-induced decomposition .

- Waste disposal : Neutralize with aqueous bicarbonate before disposal to avoid tetrafluoroborate hydrolysis .

Advanced Research Questions

How does this compound function as a photosensitizer in visible-light-mediated reactions?

The pyrylium salt acts as a strong oxidant (E⁰ ≈ +1.8 V vs. SCE) under blue LED irradiation, enabling electron transfer to substrates like alkynes. For example, in the stereoselective synthesis of (Z)-1,4-enediones, it facilitates:

- Oxidative coupling : Alkynes undergo Csp–Csp coupling via a biradical intermediate.

- [4+2] Cyclization : Triplet oxygen (from air) participates in cycloaddition, followed by fragmentative isomerization to yield Z-selective products (40–73% yields, Z/E > 20:1) .

Mechanistic insight : Time-resolved fluorescence quenching experiments can elucidate energy transfer pathways between the excited-state pyrylium and substrates .

What strategies address contradictions in reported catalytic efficiencies across different studies?

Discrepancies in catalytic performance (e.g., reaction yields or selectivity) may arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, while nonpolar solvents favor radical pathways .

- Oxygen sensitivity : Strict control of atmospheric oxygen is critical for reproducibility in photoredox reactions .

- Substrate scope limitations : Electron-deficient alkynes show higher reactivity; steric hindrance in diarylacetylenes may require tailored pyrylium derivatives .

How can this compound be integrated into polymers for biosensing applications?

The pyrylium salt serves as a building block for poly(pyridinium) polymers via polycondensation with calix[4]arene diamines. Applications include:

- DNA interaction studies : Fluorescent titration and TEM reveal electrostatic binding with Pseudomonas fluorescens DNA, enabling label-free detection .

- Material characterization : Use GPC for molecular weight analysis (~10–15 kDa) and DSC/TGA to assess thermal stability (decomposition >250°C) .

What analytical methods resolve challenges in quantifying reaction intermediates during photoredox catalysis?

- In situ UV-Vis spectroscopy : Monitors pyrylium’s absorption bands (λmax ≈ 400–450 nm) to track excited-state dynamics .

- EPR spectroscopy : Detects radical intermediates (e.g., alkyne-derived biradicals) under anaerobic conditions .

- HPLC-MS : Identifies transient species like cycloadducts prior to isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.